5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis
5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Bromoisothiazole (CAS No: 54390-97-5), a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The isothiazole nucleus is a key pharmacophore found in a range of biologically active agents, and the presence of a bromine atom at the 5-position offers a versatile synthetic handle for molecular elaboration.[1][2][3][4] This document details the core molecular profile, spectroscopic characteristics, plausible synthetic strategies, and the chemical reactivity of 5-Bromoisothiazole, with a focus on its application as a building block in the synthesis of complex organic molecules. We will explore its utility in modern cross-coupling reactions and provide expert insights into the causality behind experimental design for its derivatization.
The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery.[5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it an effective bioisostere for other aromatic systems. Isothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[4][5] The introduction of a bromine atom, as in 5-Bromoisothiazole, provides a crucial point of attachment for introducing molecular diversity, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.
Core Molecular Profile: 5-Bromoisothiazole
5-Bromoisothiazole, systematically named 5-bromo-1,2-thiazole, is the primary subject of this guide.[6] Its fundamental identifiers and structural information are consolidated below.
Molecular Structure and Identifiers
The structure consists of a 1,2-thiazole ring with a bromine atom substituted at the C5 position, adjacent to the sulfur atom.
Caption: 2D structure of 5-Bromoisothiazole.
The key chemical identifiers for this compound are summarized in the following table for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 54390-97-5 | [6] |
| Molecular Formula | C₃H₂BrNS | [6] |
| IUPAC Name | 5-bromo-1,2-thiazole | [6] |
| Molecular Weight | 164.03 g/mol | [6] |
| InChI | InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | [6] |
| InChIKey | XNONRNKAYRHZDJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=C(C=NS1)Br | [6] |
Physicochemical and Spectroscopic Characterization
Precise physicochemical data for 5-Bromoisothiazole is not extensively reported in readily available literature. Data for the isomeric 5-Bromothiazole (CAS: 3034-55-7) is sometimes mistakenly attributed and should be used with caution.
| Property | Value | Notes |
| Appearance | Yellow to brown liquid | Data for 5-Bromothiazole; likely similar.[7] |
| Density | 1.835 g/mL at 25 °C | Data for 5-Bromothiazole.[8] |
| Refractive Index | n20/D 1.5955 | Data for 5-Bromothiazole.[8] |
Predicted ¹H NMR Spectral Data
While an experimental spectrum is not available in the cited literature, the ¹H NMR spectrum of 5-Bromoisothiazole in CDCl₃ can be predicted based on established principles of heterocyclic chemistry. The molecule has two aromatic protons at the C3 and C4 positions.
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H4 (proton at C4): This proton is adjacent to the bromine-bearing carbon. It is expected to appear as a doublet. Due to the electron-withdrawing nature of the adjacent bromine and the ring system, its chemical shift is predicted to be in the range of δ 7.2-7.5 ppm .
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H3 (proton at C3): This proton is adjacent to the nitrogen atom and coupled to H4. It is expected to be the most downfield signal due to the deshielding effect of the adjacent electronegative nitrogen. It should appear as a doublet with the same coupling constant as H4, predicted in the range of δ 8.4-8.7 ppm .[9]
The coupling constant between these two vicinal protons (³JHH) is expected to be small, typical for five-membered heterocycles.
Synthesis and Manufacturing Routes
A specific, detailed experimental protocol for the synthesis of 5-Bromoisothiazole is not prominently featured in the surveyed literature. However, its synthesis can be approached through established methodologies for constructing and functionalizing the isothiazole ring.[2][10] A plausible and common strategy involves the construction of the isothiazole ring from acyclic precursors, followed by selective bromination.
General Synthetic Strategy: Ring Cyclization and Bromination
One of the most fundamental approaches to the isothiazole core involves the oxidative cyclization of a γ-iminothioamide or related precursors. The synthesis could logically proceed as follows:
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Precursor Synthesis: Generation of a suitable three-carbon backbone with appropriate terminal functional groups.
-
Ring Formation: Reaction with a source of sulfur and nitrogen (e.g., ammonia and hydrogen sulfide or their equivalents) to form the isothiazole ring.
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Electrophilic Bromination: Introduction of the bromine atom at the C5 position using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine. The C5 position is often susceptible to electrophilic attack.
Caption: Schematic of a Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
While a specific protocol for 5-Bromoisothiazole is not provided, the following is a representative, self-validating methodology for a Suzuki-Miyaura reaction with a bromo-heterocycle, which serves as an authoritative template for its application.
Objective: To couple an aryl group to the C5 position of the isothiazole ring.
Materials:
-
5-Bromoisothiazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add 5-Bromoisothiazole, the arylboronic acid, and the base. The use of a rigorously dried vessel and inert atmosphere (Nitrogen or Argon) is critical, as oxygen can deactivate the palladium catalyst.
-
Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g., by bubbling argon through it for 15-30 minutes) to remove dissolved oxygen. This is a self-validating step; failure to do so often results in poor or no catalytic turnover.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to a temperature between 80-100 °C. The reaction progress should be monitored by a suitable technique (TLC or LC-MS). The disappearance of the 5-Bromoisothiazole starting material indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 5-aryl-isothiazole product.
Safety, Handling, and Storage
5-Bromoisothiazole is classified as a hazardous substance and requires careful handling in a laboratory setting. [6]
| Hazard Class | GHS Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Source: [6] Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
Conclusion
5-Bromoisothiazole is a valuable heterocyclic building block for drug discovery and medicinal chemistry. While detailed physicochemical data and specific synthesis protocols are not widely published, its molecular structure and the known reactivity of bromo-aromatic systems provide a clear path for its utilization. Its primary strength lies in the versatility of the C5-bromo substituent, which enables the construction of diverse molecular libraries via robust and well-established cross-coupling methodologies. For researchers aiming to leverage the favorable biological properties of the isothiazole scaffold, 5-Bromoisothiazole represents a key intermediate for accessing novel chemical space.
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